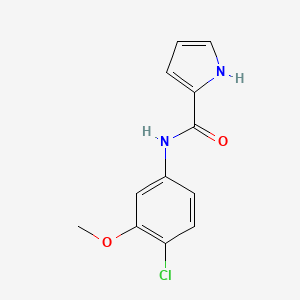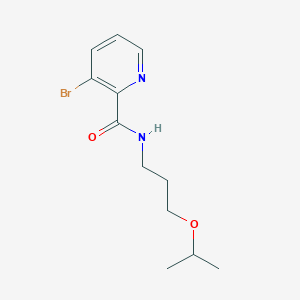![molecular formula C18H18N2O3 B7679866 2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol](/img/structure/B7679866.png)
2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as MRE-269 and has been studied extensively for its biochemical and physiological effects.
作用機序
MRE-269 acts as an agonist for the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that regulates gene expression and plays a role in lipid metabolism, inflammation, and cell proliferation. Activation of PPARδ by MRE-269 leads to the upregulation of genes involved in fatty acid oxidation and energy metabolism. This leads to an increase in energy expenditure and a decrease in fat storage.
Biochemical and Physiological Effects:
MRE-269 has been shown to have various biochemical and physiological effects. In animal studies, MRE-269 has been shown to lower blood pressure, improve insulin sensitivity, and reduce inflammation. MRE-269 has also been shown to increase energy expenditure and decrease fat storage in animal models of obesity.
実験室実験の利点と制限
MRE-269 has several advantages for lab experiments. It is a specific agonist for PPARδ and does not have any off-target effects. It is also stable and can be easily synthesized in the lab. However, MRE-269 has some limitations for lab experiments. It is not very soluble in water and requires organic solvents for its preparation. It also has a short half-life and needs to be administered frequently.
将来の方向性
There are several future directions for the study of MRE-269. One direction is to study its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Another direction is to study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to understand the long-term effects of MRE-269 and its potential side effects.
Conclusion:
In conclusion, MRE-269 is a chemical compound that has been extensively studied for its potential applications in various fields. It is a specific agonist for PPARδ and has several biochemical and physiological effects. MRE-269 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of MRE-269, and further research is needed to fully understand its potential applications.
合成法
The synthesis of MRE-269 involves the reaction of 2-(2-hydroxyethoxy)phenol with 4-(4-methylquinazolin-2-ylmethoxy)phenol in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain pure MRE-269.
科学的研究の応用
MRE-269 has been studied extensively for its potential applications in various fields such as cardiovascular diseases, cancer, and inflammation. In cardiovascular diseases, MRE-269 has been shown to have vasodilatory effects and can be used to treat hypertension. In cancer, MRE-269 has been shown to inhibit the growth of cancer cells and can be used as a potential anticancer agent. In inflammation, MRE-269 has been shown to have anti-inflammatory effects and can be used to treat inflammatory diseases such as arthritis.
特性
IUPAC Name |
2-[4-[(4-methylquinazolin-2-yl)methoxy]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13-16-4-2-3-5-17(16)20-18(19-13)12-23-15-8-6-14(7-9-15)22-11-10-21/h2-9,21H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOVDTJBCQQBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)COC3=CC=C(C=C3)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3,5-Dichlorophenyl)ethyl]-1,2,4-triazole](/img/structure/B7679794.png)
![5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679808.png)

![2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane](/img/structure/B7679824.png)
![N-[methyl(propyl)sulfamoyl]propanamide](/img/structure/B7679830.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7679836.png)
![4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide](/img/structure/B7679838.png)



![Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7679857.png)
![Methyl 4-chloro-3-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)amino]-2-methylbenzoate](/img/structure/B7679872.png)
![methyl (1S,3R)-3-[(5-ethylthiophen-2-yl)methylcarbamoylamino]cyclopentane-1-carboxylate](/img/structure/B7679873.png)
